molecular formula C8H14ClN3 B2586329 4,6-Diethylpyrimidin-5-amine hydrochloride CAS No. 1820687-21-5

4,6-Diethylpyrimidin-5-amine hydrochloride

Cat. No.: B2586329
CAS No.: 1820687-21-5
M. Wt: 187.67
InChI Key: PZJBKBBFRKQVBK-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidin-5-amine hydrochloride is a pyrimidine derivative featuring ethyl substituents at the 4- and 6-positions, an amine group at the 5-position, and a hydrochloride counterion. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance.

Key structural characteristics:

  • Pyrimidine core: A six-membered ring with two nitrogen atoms at the 1- and 3-positions.
  • Substituents: Ethyl groups (C₂H₅) at positions 4 and 6, enhancing lipophilicity compared to halogens or oxygen-containing groups.
  • Functional groups: A primary amine (-NH₂) at position 5, which can participate in hydrogen bonding and protonation.
  • Salt form: Hydrochloride improves aqueous solubility, a common feature in bioactive compounds for enhanced bioavailability.

Properties

IUPAC Name

4,6-diethylpyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-6-8(9)7(4-2)11-5-10-6;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJBKBBFRKQVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)CC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidin-5-amine hydrochloride typically involves the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethylpyrimidin-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Diethylpyrimidin-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4,6-Diethylpyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrimidine derivatives exhibit significant variability in properties based on substituent type and position. Below is a comparative analysis:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm) Reference
4,6-Diethylpyrimidin-5-amine HCl -C₂H₅ (4,6); -NH₂ (5) Not reported ~231.1 (calc.) Ethyl groups: ~1.2–1.4 (CH₃), 2.5–3.0 (CH₂) Inferred
4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) -Cl (4,6); -C₃H₇ (5) 175–176 205.07 CH₃: 1.28 (d); CH: 3.46 (sept)
4,6-Dichloro-5-methoxypyrimidine -Cl (4,6); -OCH₃ (5) 313–315 179.01 OCH₃: ~3.8–4.0
4,6-Dichloro-2-methylpyrimidin-5-amine -Cl (4,6); -CH₃ (2); -NH₂ (5) Not reported 178.02 CH₃: ~2.5–2.7

Key Observations :

  • Ethyl vs.
  • Melting Points : Chloro-substituted derivatives (e.g., B5, 175–176°C; 4,6-dichloro-5-methoxypyrimidine, 313–315°C) exhibit higher melting points due to stronger intermolecular forces (halogen bonding, dipole-dipole interactions). Ethyl groups may lower melting points due to steric hindrance.
  • NMR Shifts : Ethyl protons resonate upfield (δ 1.2–3.0) compared to methoxy (δ 3.8–4.0) or isopropyl groups (δ 1.28–3.46).
Nucleophilic Substitution

Chloro-substituted pyrimidines (e.g., 4,6-dichloro derivatives) are highly reactive toward nucleophiles, enabling functionalization at positions 4 and 6. In contrast, ethyl groups are less electrophilic, making 4,6-diethylpyrimidin-5-amine hydrochloride more stable under basic conditions but less versatile in further derivatization.

Salt Formation

Hydrochloride salts (e.g., berberine HCl, lidocaine HCl) improve solubility for pharmaceutical formulations. The hydrochloride form of 4,6-diethylpyrimidin-5-amine likely enhances its bioavailability compared to the free base.

Pharmacological and Industrial Relevance

  • Chloro Derivatives : Used as intermediates in agrochemicals (e.g., fungicides) and antiviral agents.
  • Ethyl Derivatives : Lipophilic substituents may favor central nervous system (CNS) penetration, as seen in analogs like moxonidine HCl (a hypertensive agent).
  • Methoxy Derivatives : Found in kinase inhibitors and antimicrobial agents due to hydrogen-bonding capabilities.

Biological Activity

4,6-Diethylpyrimidin-5-amine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two ethyl groups at positions 4 and 6, and an amine group at position 5. Its chemical structure can be represented as follows:

C8H12ClN3\text{C}_8\text{H}_{12}\text{ClN}_3

This compound is soluble in various organic solvents and has been synthesized through various methods, including nucleophilic substitution reactions involving pyrimidine derivatives.

1. Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral maturation by preventing the assembly of viral proteins into new virions. This mechanism suggests potential applications in developing antiviral drugs, especially when combined with other agents to mitigate resistance development .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which contributes to various diseases. Preliminary studies suggest that this compound may possess significant antioxidant activity, although detailed mechanisms remain to be elucidated.

3. Inhibition of Nitric Oxide Production

In vitro studies have demonstrated that certain pyrimidine derivatives can suppress nitric oxide (NO) production in immune cells. This suppression is dose-dependent and has implications for inflammatory responses and conditions characterized by excessive NO production . The inhibition of NO production could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory pathways.
  • Cellular Signaling Modulation : By affecting signaling pathways related to immune responses, it may alter cytokine secretion and cell viability.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral protein assembly
AntioxidantScavenging free radicals
NO Production InhibitionDose-dependent suppression

Case Study: Antiviral Efficacy

A study conducted on various pyrimidine derivatives showed that those similar to this compound effectively reduced viral load in infected cell cultures. The results indicated a significant reduction in viral titers when treated with these compounds compared to controls .

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